Methyl 4-iodo-3-isobutoxybenzoate
CAS No.:
Cat. No.: VC13724269
Molecular Formula: C12H15IO3
Molecular Weight: 334.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15IO3 |
|---|---|
| Molecular Weight | 334.15 g/mol |
| IUPAC Name | methyl 4-iodo-3-(2-methylpropoxy)benzoate |
| Standard InChI | InChI=1S/C12H15IO3/c1-8(2)7-16-11-6-9(12(14)15-3)4-5-10(11)13/h4-6,8H,7H2,1-3H3 |
| Standard InChI Key | HINQGKWJYUZNRD-UHFFFAOYSA-N |
| SMILES | CC(C)COC1=C(C=CC(=C1)C(=O)OC)I |
| Canonical SMILES | CC(C)COC1=C(C=CC(=C1)C(=O)OC)I |
Introduction
Chemical Identity and Structural Properties
Molecular Formula and Weight
Methyl 4-iodo-3-isobutoxybenzoate has the molecular formula C₁₂H₁₅IO₃, derived from a benzoic acid backbone substituted with iodine (I) at position 4, an isobutoxy group (-OCH₂CH(CH₃)₂) at position 3, and a methyl ester (-COOCH₃) at position 1. Its molecular weight is 334.15 g/mol, calculated as follows:
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Carbon (12 × 12.01 g/mol) = 144.12
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Hydrogen (15 × 1.008 g/mol) = 15.12
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Iodine (1 × 126.90 g/mol) = 126.90
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Oxygen (3 × 16.00 g/mol) = 48.00
This places it within the category of medium-weight halogenated aromatic esters, comparable to methyl 4-iodobenzoate (C₈H₇IO₂, 262.04 g/mol) .
Spectroscopic and Physical Properties
While experimental data for methyl 4-iodo-3-isobutoxybenzoate are scarce, its properties can be inferred from related compounds:
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Melting Point: Estimated at 110–115°C, similar to methyl 4-iodobenzoate (112–116°C) .
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Boiling Point: Likely exceeds 250°C due to the aromatic ring and halogen mass.
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Solubility: Expected to be soluble in organic solvents like dichloromethane and dimethylformamide (DMF) but insoluble in water, consistent with hydrophobic esters .
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Spectral Data:
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¹H NMR: A singlet for the methyl ester (~δ 3.9 ppm), multiplet signals for the isobutoxy group (δ 1.0–1.2 ppm for CH₃, δ 3.3–3.5 ppm for OCH₂), and aromatic protons influenced by electron-withdrawing groups (δ 7.5–8.5 ppm) .
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IR Spectroscopy: Strong absorption for ester C=O (~1720 cm⁻¹) and ether C-O (~1250 cm⁻¹) .
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Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of methyl 4-iodo-3-isobutoxybenzoate involves sequential functionalization of the benzoate backbone:
Iodination of the Aromatic Ring
Iodination typically employs electrophilic aromatic substitution (EAS) using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃). For example, methyl 3-isobutoxybenzoate can be iodinated at the para position to yield the target compound .
Esterification
Final esterification using methanol and an acid catalyst (e.g., H₂SO₄) ensures the methyl ester group remains intact during synthesis .
Palladium-Catalyzed Cross-Coupling
Methyl 4-iodo-3-isobutoxybenzoate may serve as a substrate in Sonogashira or Suzuki-Miyaura couplings due to its iodinated aromatic ring. For instance, palladium-catalyzed reactions with terminal alkynes or boronic acids enable the construction of complex biaryl or alkyne-containing structures .
Applications in Pharmaceutical and Material Science
Pharmaceutical Intermediates
Iodinated benzoates are pivotal in drug discovery:
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Anticancer Agents: Analogous compounds, such as pemetrexed impurities, utilize iodinated benzoates as intermediates .
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Kinase Inhibitors: The iodine atom facilitates radio-labeling for tracer studies in drug metabolism .
Material Science
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Liquid Crystals: The combination of iodine’s polarizability and the isobutoxy group’s steric bulk enhances mesogenic properties.
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Polymer Additives: Halogenated esters improve flame retardancy in polymers.
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